7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Studies have synthesized novel compounds for their potential anti-inflammatory and analgesic properties. One such investigation involved the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of research is the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives with antimicrobial activities. These compounds were evaluated against various microorganisms, indicating their potential use in treating microbial infections (Fayed et al., 2014).
Anticonvulsant Activity
The development of anticonvulsant agents is a significant area of medicinal chemistry. A novel anticonvulsant drug candidate named "Epimidin" was reported, demonstrating the ongoing research in synthesizing new compounds with potential therapeutic benefits in epilepsy (Severina et al., 2021).
Anticancer Activity
Compounds similar in structure have been evaluated for their efficacy in cancer treatment. For example, GDC-0980, a PI3K/mTOR inhibitor, was characterized for its absorption, disposition, and efficacy in cancer models, highlighting the role of such compounds in oncology research (Salphati et al., 2012).
Antihypertensive and Antiarrhythmic Effects
Research into cardiovascular diseases has led to the synthesis of compounds with antiarrhythmic and antihypertensive effects. For instance, derivatives containing a piperazine moiety demonstrated significant activity in these areas, underscoring the potential for developing new cardiovascular drugs (Malawska et al., 2002).
properties
IUPAC Name |
7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-4-3-5-18(14-16)27-10-12-28(13-11-27)24-25-21-20(15-31-22(21)23(29)26-24)17-6-8-19(30-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLEEFIMOZSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one |
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